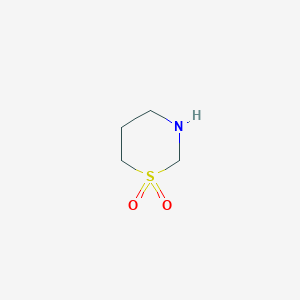

1Lambda6,3-thiazinane-1,1-dione

Description

Overview of Cyclic Sulfone Heterocycles in Advanced Organic Synthesis

Cyclic sulfones are a class of heterocyclic compounds that have been widely utilized in organic synthesis, the pharmaceutical industry, and materials science due to their notable chemical properties. mdpi.com Their rigid structures and the electron-withdrawing nature of the sulfone group make them valuable building blocks for creating complex molecular architectures. acs.orgucsb.edu The sulfone moiety, a strong hydrogen-bond acceptor, can enhance a molecule's interaction with biological targets. enamine.net This has led to the incorporation of cyclic sulfones into a variety of bioactive molecules. mdpi.comacs.org

Structural Isomerism within the Thiazinane System and Distinction of 1,3-Thiazinanes

Thiazinane is a saturated six-membered heterocyclic compound containing one sulfur atom and one nitrogen atom. nih.govsemanticscholar.org Depending on the relative positions of these heteroatoms, thiazinane can exist in three structural isomeric forms: 1,2-thiazinane, 1,3-thiazinane (B8806883), and 1,4-thiazinane. nih.govsemanticscholar.orgwikipedia.orgresearchgate.net

In the 1,2-thiazinane ring system, the nitrogen and sulfur atoms are adjacent to each other. nih.gov Derivatives of 1,2-thiazinane-1,1-dioxide have been synthesized and studied for their potential biological activities. nih.gov For instance, certain 1,2-thiazinane-1,1-dioxide derivatives have been prepared through diastereoselective synthesis. nih.gov

The 1,3-thiazinane isomer features a carbon atom separating the sulfur and nitrogen atoms. nih.gov The focus of this article, 1λ⁶,3-thiazinane-1,1-dione, belongs to this class. The "1,1-dione" designation indicates that the sulfur atom is oxidized to a sulfone group. nih.govsemanticscholar.org The synthesis of 1,3-thiazinan-4-one-1,1-dioxide derivatives has been achieved through the oxidation of the corresponding 1,3-thiazinan-4-ones using potassium permanganate (B83412). nih.govsemanticscholar.orgresearchgate.net

In 1,4-thiazinanes, the sulfur and nitrogen atoms are positioned opposite to each other in the ring, separated by two carbon atoms. nih.gov Derivatives of this isomer, such as 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide, have also been synthesized. nih.gov

Evolution of Research on Sulfur-Nitrogen Containing Saturated Heterocycles

The study of sulfur-nitrogen containing heterocycles has a long history, driven by their presence in numerous biologically active compounds and their utility in synthetic chemistry. mdpi.commdpi.comopenmedicinalchemistryjournal.com Initially, much of the focus was on unsaturated and aromatic systems. mdpi.com However, in recent decades, interest in saturated heterocycles has grown, recognizing their importance in medicinal chemistry and materials science. mdpi.commdpi.comacs.org The development of new synthetic methodologies has enabled the creation of a wide variety of these complex structures from readily available starting materials. mdpi.comorganic-chemistry.org This has opened up new avenues for the exploration of their chemical and biological properties. mdpi.commdpi.com

Contextual Significance of the 1,1-Dioxide Moiety in Heterocyclic Frameworks

The oxidation of a sulfur atom to a 1,1-dioxide (sulfone) group within a heterocyclic ring has profound effects on the molecule's properties and reactivity. mdpi.comenamine.net The sulfone group is a strong electron-withdrawing group, which can influence the acidity of adjacent protons and the reactivity of the ring system. acs.org It is also a potent hydrogen bond acceptor, a property that is often exploited in drug design to enhance binding to biological targets. enamine.net The conformational constraints imposed by the cyclic sulfone structure can also be advantageous, reducing the entropic penalty of binding to a target. enamine.net The presence of the 1,1-dioxide moiety is a key feature in a number of compounds with demonstrated biological activity. mdpi.comenamine.netnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2S |

|---|---|

Molecular Weight |

135.19 g/mol |

IUPAC Name |

1,3-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C4H9NO2S/c6-8(7)3-1-2-5-4-8/h5H,1-4H2 |

InChI Key |

SRDQFXQNSSVQDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCS(=O)(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1λ⁶,3 Thiazinane 1,1 Dione and Its Derivatives

Direct Oxidation Routes to 1,1-Dioxides

A common and straightforward method for the synthesis of 1λ⁶,3-thiazinane-1,1-diones involves the oxidation of the sulfur atom in the corresponding 1,3-thiazinane (B8806883) precursors. This transformation is typically achieved using strong oxidizing agents.

Peroxidative and Permanganate-Mediated Strategies

Peroxidative reagents and potassium permanganate (B83412) (KMnO₄) are frequently employed for the oxidation of 1,3-thiazinanes to their 1,1-dioxide counterparts. For instance, substituted 1,3-thiazinan-4-ones can be effectively oxidized to the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives in yields ranging from 27% to 95% using potassium permanganate in acetic acid. nih.govsemanticscholar.org This method has been successfully applied to a range of 2- and 2,3-substituted-1,3-thiazinan-4-ones. nih.govsemanticscholar.org

Hydrogen peroxide is another common oxidant used in these transformations. youtube.com The choice of oxidizing agent and reaction conditions can be crucial for achieving high yields and avoiding over-oxidation or degradation of the starting material.

Table 1: Examples of Peroxidative and Permanganate-Mediated Oxidation

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 2,3-Substituted-1,3-thiazinan-4-ones | KMnO₄/AcOH | 2,3-Substituted-1,3-thiazinan-4-one-1,1-dioxides | 27-95 | nih.govsemanticscholar.org |

| Thiazinane | H₂O₂ | Thiazinane S-oxide derivative | Not specified | youtube.com |

Emerging Catalytic Oxidation Protocols

While traditional stoichiometric oxidants are effective, there is growing interest in developing more sustainable and efficient catalytic oxidation methods. These emerging protocols often utilize metal catalysts or organocatalysts to facilitate the oxidation with milder and more selective oxidants. While specific examples for the direct catalytic oxidation of 1,3-thiazinanes to their 1,1-diones are still emerging in the literature, the broader field of sulfide (B99878) oxidation suggests the potential applicability of systems like N,N'-dioxide/metal complexes for such transformations. rsc.orgrsc.org These catalytic approaches promise greater control over the reaction and a reduction in chemical waste.

De Novo Synthesis through Cyclization Reactions

An alternative to the oxidation of pre-existing rings is the construction of the 1λ⁶,3-thiazinane-1,1-dione scaffold from acyclic precursors through cyclization reactions. This approach offers the advantage of introducing diversity at various positions of the heterocyclic ring during the ring-forming step.

Intermolecular Cyclization Approaches

Intermolecular cyclization involves the reaction of two or more separate molecules to form the heterocyclic ring. These methods can be further divided into one-pot multi-component reactions and stepwise condensation and cycloaddition reactions.

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. nih.govresearchgate.netresearchgate.net This approach is particularly valuable for generating libraries of compounds for screening purposes. For the synthesis of 1,3-thiazinane-1,1-dione derivatives, MCRs can be designed to assemble the ring system in a convergent manner. For example, a reaction between an aldehyde, an amine, and a sulfur-containing component like 3-mercaptopropionic acid can lead to the formation of a 1,3-thiazinan-4-one, which can then be oxidized in situ or in a subsequent step to the desired 1,1-dioxide. nih.govsemanticscholar.org The development of MCRs that directly yield the 1,1-dioxide core is an active area of research.

Stepwise approaches to the 1λ⁶,3-thiazinane-1,1-dione ring system involve a sequence of reactions, often beginning with a Michael-type addition. nih.govyoutube.comresearchgate.netyoutube.com In this context, a thiol-containing molecule can undergo a Michael addition to an α,β-unsaturated carbonyl compound or nitrile, followed by an intramolecular cyclization to form the 1,3-thiazinane ring. The resulting thiazinane can then be oxidized to the 1,1-dioxide.

Cycloaddition reactions, such as [3+2] cycloadditions, are also powerful tools for the construction of heterocyclic rings. rsc.orgrsc.orgnih.govwikipedia.org While direct [4+2] cycloadditions to form the six-membered 1,3-thiazinane ring are less common, multi-step sequences involving cycloadditions can be employed. For instance, a [3+2] cycloaddition can be used to create a five-membered ring which is then elaborated and rearranged to the desired six-membered 1,3-thiazinane-1,1-dione.

Intramolecular Cyclization Pathways to the 1,3-Thiazinane Ring System

Intramolecular cyclization is a common and effective strategy for the synthesis of the 1,3-thiazinane ring system. rsc.orgpharmacophorejournal.com This approach typically involves the formation of a carbon-sulfur or carbon-nitrogen bond within a single molecule that contains all the necessary atoms for the ring.

One notable example is the fluorination-induced intramolecular cyclization. rsc.org In this method, substrates like N-(2-(cyclohex-1-en-1-yl)ethyl)benzothioamide can be treated with a cationic fluorinating agent such as Selectfluor. This reagent acts as both a fluoride (B91410) source and a cyclization promoter, leading to the formation of fluoro-substituted spiro-1,3-thiazine derivatives. The reaction proceeds with high regioselectivity and diastereoselectivity, yielding a single diastereomer. rsc.org This method has been successfully applied to prepare a variety of spirooxazine and spirothiazine derivatives. rsc.org

Another approach involves the cyclization of thiourea (B124793) derivatives. For instance, the reaction of acryloyl chloride with thiourea or N-substituted thioureas can lead to the formation of 3-substituted-1,3-thiazinane-4-one hydrochlorides. nih.gov Similarly, thermal cyclization of methacryloyl thioureas can produce 2-imino-1,3-thiazinan-4-ones with a substituent on the exocyclic nitrogen atom. nih.gov The synthesis of 3-unsubstituted 2-imino-1,3-thiazinan-4-ones can be achieved through the reaction of α,β-unsaturated carboxylic esters with thioureas, followed by cyclization in the presence of a base like aqueous ammonia (B1221849) or sodium acetate. nih.gov

The following table summarizes some examples of intramolecular cyclization reactions leading to 1,3-thiazinane derivatives.

| Starting Material(s) | Reagent(s) | Product | Reference |

| N-(2-(Cyclohex-1-en-1-yl)ethyl)benzothioamide | Selectfluor | Fluoro-substituted spiro-1,3-thiazine | rsc.org |

| Acryloyl chloride, Thiourea | - | 3-Substituted-1,3-thiazinane-4-one hydrochloride | nih.gov |

| Methacryloyl thioureas | Heat | 2-Imino-1,3-thiazinan-4-one | nih.gov |

| α,β-Unsaturated carboxylic esters, Thioureas | Aqueous ammonia or Sodium acetate | 3-Unsubstituted 2-imino-1,3-thiazinan-4-ones | nih.gov |

Transformation of Precursor Ring Systems

The transformation of existing ring systems provides an alternative route to 1,3-thiazinane-1,1-diones. These methods can involve ring-opening followed by ring-closure sequences or molecular rearrangements.

Ring-opening and subsequent ring-closure reactions can be a powerful tool for the synthesis of complex heterocyclic systems. rsc.orgyoutube.com For instance, a one-pot ring-closure and ring-opening sequence has been developed for the synthesis of highly substituted dihydrofurofurans and functionalized furans, which demonstrates the potential of such strategies in heterocyclic chemistry. rsc.org While not directly applied to 1λ⁶,3-thiazinane-1,1-dione in the provided information, this principle can be conceptually extended. A precursor ring could be designed to open under specific conditions to generate a linear intermediate that subsequently cyclizes to form the desired 1,3-thiazinane ring. For example, the reaction of 1,3-benzoxazines with thiols proceeds via a ring-opening mechanism, which could potentially be trapped to form a new ring system. researchgate.net

Molecular rearrangements offer an elegant way to construct complex molecular architectures from simpler precursors. A notable example is the synthesis of imidazo[4,5-e] rsc.orgnih.govthiazino[2,3-c] rsc.orgnih.govub.edutriazines through a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] rsc.orgnih.govub.edutriazin-7(8H)-ylidene)acetic acid esters. researchgate.net This transformation, induced by excess potassium hydroxide (B78521) in methanol, highlights how a smaller heterocyclic ring can be expanded into the larger 1,3-thiazine system.

Another relevant rearrangement involves the reductive rearrangement of 1,2-dithiole-3-ylidene thiones, which provides a novel synthetic route to 2,3-dihydro-4H-1,3-thiazine derivatives. scispace.com This process underscores the utility of rearrangement reactions in constructing the 1,3-thiazinane framework from different sulfur-containing heterocycles.

Advanced Catalytic Approaches in 1λ⁶,3-Thiazinane-1,1-dione Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of 1λ⁶,3-thiazinane-1,1-diones has also benefited from the development of advanced catalytic approaches.

Gold catalysis has emerged as a powerful tool for the formation of 1,3-thiazine and 1,3-thiazinane rings. nih.govunizar.esacs.org A gold-catalyzed approach starting from butynyl thiourea derivatives has been developed, representing the first example of a catalytic formation of this ring system. nih.govunizar.es This method offers a broad scope for synthesizing various 1,3-thiazine derivatives in excellent yields and short reaction times. nih.govacs.org An interesting aspect of this gold-catalyzed reaction is the isolation of two different tautomers: the 1,3-thiazinane isomer in the crystalline state and the 1,3-thiazine isomer in solution. nih.govunizar.esacs.org

The following table details the optimized conditions for the gold-catalyzed synthesis of a 1,3-thiazinane derivative.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| AuCl | Dichloromethane | Room Temperature | 95 | nih.govunizar.es |

| AuCl₃ | Dichloromethane | Room Temperature | 80 | nih.govunizar.es |

| [Au(IPr)Cl] | Dichloromethane | Room Temperature | 99 | nih.govunizar.es |

| [Au(IPr)NTf₂] | Dichloromethane | Room Temperature | 99 | nih.govunizar.es |

While direct C-H functionalization for the construction of the 1λ⁶,3-thiazinane-1,1-dione ring was not explicitly detailed in the provided search results, this strategy is a rapidly growing field in organic synthesis. The general principle involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, offering a more atom-economical and efficient synthetic route. For the synthesis of 1,3-thiazinanes, a hypothetical C-H functionalization approach could involve the intramolecular cyclization of a substrate containing a suitable C-H bond and a sulfonamide moiety, catalyzed by a transition metal. This would avoid the need for pre-functionalized starting materials, streamlining the synthetic process.

Sulfur Dioxide-Based Synthetic Routes

The synthesis of the 1λ⁶,3-thiazinane-1,1-dione core, which features a sulfone group (SO₂), is commonly achieved through the oxidation of a pre-formed 1,3-thiazinane ring system rather than by a direct cyclization involving sulfur dioxide. A prominent method involves the synthesis of 2,3-substituted-1,3-thiazinan-4-ones, which are then oxidized to yield the corresponding 1,1-dioxide derivatives.

One established route begins with the reaction of 3-mercaptopropionic acid with primary amines and various aryl aldehydes to form 2,3-substituted-1,3-thiazinan-4-ones. nih.gov These precursors are subsequently oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄), to produce the target 1,3-thiazinan-4-one-1,1-dioxide derivatives. nih.gov This two-step process allows for the introduction of diversity at the 2 and 3 positions of the thiazinane ring before the final oxidation step. The yields for the oxidation step are generally good, ranging from 27% to 95%. nih.gov

| Precursor | Oxidizing Agent | Product | Yield Range (%) |

|---|---|---|---|

| 2,3-Substituted-1,3-thiazinan-4-ones | Potassium Permanganate (KMnO₄) | 2,3-Substituted-1,3-thiazinan-4-one-1,1-dioxides | 27–95 |

Principles of Green Chemistry in 1,3-Thiazinane Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of 1,3-thiazinane synthesis, these principles are applied to increase reaction efficiency, use less toxic solvents, shorten reaction times, and minimize waste. researchgate.netijesi.org Microwave-assisted synthesis and solvent-free reaction conditions are two key techniques that align with these goals. academie-sciences.fr

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net The mechanism involves the direct heating of polar molecules through dipolar polarization, leading to rapid temperature increases and often dramatic reductions in reaction times from hours or days to mere minutes. ijesi.orgacademie-sciences.fr This efficiency can lead to higher yields and cleaner reactions with fewer byproducts. ijesi.org Microwave synthesis can be conducted using green solvents like water or polyethylene (B3416737) glycol, or under solvent-free conditions, further enhancing its environmental credentials. youtube.com

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Efficient energy transfer (dipolar polarization) | Reduced reaction times, higher yields, cleaner reactions. researchgate.netijesi.org | researchgate.netijesi.orgacademie-sciences.fr |

| Solvent-Free Conditions | Waste minimization | Eliminates solvent use and disposal, simplifies purification. academie-sciences.frrsc.org | academie-sciences.frrsc.org |

Stereoselective and Diastereoselective Synthesis of 1λ⁶,3-Thiazinane-1,1-dione Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of bioactive molecules. Stereoselective and diastereoselective synthetic methods are employed to produce specific isomers of 1λ⁶,3-thiazinane-1,1-dione derivatives.

While the synthesis of the 1,3-thiazinane skeleton is the focus, related structures like 1,2-thiazinane-1,1-dioxides (cyclic sultams) provide excellent models for demonstrating stereocontrol. For instance, a diastereoselective synthesis of 1,2-thiazinane-1,1-dioxide derivatives has been reported starting from amino-alcohols. nih.gov The key steps involve reacting the amino-alcohol with phenylmethanesulfonyl chloride, followed by conversion to an alkyl bromide and subsequent base-mediated cyclization to form the sultam ring. nih.gov Further modification via Buchwald-Hartwig amination introduces additional complexity, yielding a mixture of diastereomers that can be separated using chiral chromatography. nih.gov

Stereoselectivity has also been achieved directly in the 1,3-thiazinane system. The reaction between a specific thiocarbamoyl derivative and 1,3-dibromopropane (B121459) in the presence of triethylamine (B128534) has been shown to furnish a stereoselective product containing the 1,3-thiazinane ring. nih.gov

| Starting Material | Key Reagents | Key Transformation | Outcome |

|---|---|---|---|

| Amino-alcohols | Phenylmethanesulfonyl chloride, n-BuLi, Pd(OAc)₂, RuPhos | Sulfonylation, cyclization, Buchwald-Hartwig amination | Mixture of diastereomeric 1,2-thiazinane-1,1-dioxide products |

Diversity-Oriented Synthesis for 1λ⁶,3-Thiazinane-1,1-dione Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used to create large collections, or "libraries," of structurally diverse small molecules. cam.ac.uk The goal of DOS is not to synthesize a single target molecule but to efficiently generate a wide range of compounds that cover a broad area of chemical space, which can then be screened for novel biological activity. cam.ac.uknih.gov This approach is particularly valuable in drug discovery.

The 1,3-thiazinane skeleton serves as a versatile scaffold for DOS. One effective method is the use of a one-pot, multi-component reaction. For example, a library of spiro-substituted 1,3-thiazines was developed through a sequential one-pot, two-step, three-component reaction. nih.gov This process involves reacting cyanoacetamide with isothiocyanate derivatives to form an intermediate that is then trapped in situ by various cycloketones, leading to a diverse array of spiro-fused 1,3-thiazine analogues in good to excellent yields. nih.gov The key advantages of this approach are its operational simplicity, short reaction times, and the use of readily available starting materials. nih.gov

Another powerful DOS strategy involves using a common core scaffold, or linchpin, which is then elaborated through a series of reactions to attach diverse fragments. researchgate.net This has been demonstrated in the automated synthesis of a 184-member library of thiadiazepan-1,1-dioxide-4-ones, a related sultam structure. researchgate.net This strategy could be readily adapted to the 1λ⁶,3-thiazinane-1,1-dione core, allowing for the rapid generation of a large library of derivatives for biological screening.

Reaction Mechanisms and Chemical Transformations of 1λ⁶,3 Thiazinane 1,1 Dione Systems

Fundamental Mechanistic Pathways Relevant to 1λ⁶,3-Thiazinane-1,1-diones

The chemical behavior of 1λ⁶,3-thiazinane-1,1-diones is dictated by several core mechanistic principles, including nucleophilic and electrophilic interactions, acid-base chemistry, and the potential for structural rearrangements.

The 1λ⁶,3-thiazinane-1,1-dione structure presents sites susceptible to both nucleophilic attack and electrophilic activation. The carbon atoms adjacent to the electron-withdrawing sulfone group and the nitrogen atom can act as electrophilic centers. For instance, the nitrogen atom of the thiazinane ring can be a target for electrophiles, leading to N-substituted derivatives.

Conversely, the nitrogen atom, possessing a lone pair of electrons, can act as a nucleophile. This nucleophilicity is central to many of its reactions, including condensations and ring-forming transformations. researchgate.net The reactivity can be influenced by substituents on the ring, which can either enhance or diminish the nucleophilic character of the nitrogen.

Proton transfer is a fundamental process influencing the reactivity of 1λ⁶,3-thiazinane-1,1-diones. The nitrogen atom in the ring can be protonated by acids, forming a thiazinanium salt. This protonation can activate the ring towards certain reactions or alter its solubility and physical properties.

The presence of the strongly electron-withdrawing sulfone group can influence the acidity of protons on the carbon atoms adjacent to it (α-protons). However, the acidity of the N-H proton is generally more significant in the acid-base chemistry of unsubstituted 1λ⁶,3-thiazinane-1,1-diones. The equilibrium between the protonated and deprotonated forms is crucial in base-catalyzed reactions. researchgate.netutk.edu For example, deprotonation of the nitrogen can generate a more potent nucleophile for subsequent reactions.

A study on the gas-phase negative ion-molecule chemistry of 1,3-dithianes, a related sulfur-containing heterocycle, revealed that deprotonation at the carbon between the two sulfur atoms is a key reaction channel, competing with elimination reactions. utk.edu While not a direct analog, this suggests that the environment can significantly influence the site of proton transfer in such heterocyclic systems.

The 1λ⁶,3-thiazinane framework can undergo various rearrangement reactions, often driven by the formation of more stable intermediates or products. These rearrangements can involve ring expansion, contraction, or atom migration within the ring. For instance, base-induced skeletal rearrangements of related imidazo[4,5-e]thiazolo[2,3-c] nih.govsemanticscholar.orgpharmacophorejournal.comtriazines can lead to the formation of imidazo[4,5-e] nih.govnih.govthiazino[2,3-c] nih.govsemanticscholar.orgpharmacophorejournal.comtriazines, demonstrating the expansion of a thiazole (B1198619) ring into a thiazine (B8601807) ring. nih.gov

While specific examples of rearrangements exclusively within the 1λ⁶,3-thiazinane-1,1-dione parent system are not extensively documented in the provided search results, the general principles of heterocyclic rearrangements suggest that such transformations are plausible under appropriate conditions, such as treatment with strong acids, bases, or upon thermal or photochemical activation. researchgate.netresearchgate.net

Chemical Transformations at Nitrogen and Carbon Centers of 1λ⁶,3-Thiazinane-1,1-diones

The presence of the electron-withdrawing sulfonyl group significantly influences the reactivity of the 1,3-thiazinane-1,1-dione ring. This activation facilitates transformations at the nitrogen atom and the adjacent carbon atoms, allowing for extensive functionalization.

N-Substitution Reactions (Alkylation, Acylation, Arylation)

The nitrogen atom of the 1,3-thiazinane (B8806883) ring system can be readily functionalized through various substitution reactions. While many of these transformations are performed on the 1,3-thiazinane precursor, which is subsequently oxidized, these methods are crucial for introducing diversity at the N-position of the final 1,1-dione product.

N-Acylation: The acylation of the nitrogen atom is a common strategy to introduce carbonyl-containing moieties. For instance, the precursor 1,3-thiazinane-2-thione (B1272399) can be acylated with various acyl chlorides in high yields. researchgate.net This reaction provides N-acyl thiazinanethiones, which can serve as intermediates for further transformations. researchgate.net The resulting N-acyl derivatives are valuable in stereoselective reactions, including alkylations, aldol (B89426) additions, and Michael additions. researchgate.net

A specific example is the acylation of 1,3-thiazinane-2-thione with propanoyl chloride to yield N-propanoyl-1,3-thiazinane-2-thione. ub.eduresearchgate.net This highlights a practical method for creating N-acylated precursors.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is another key transformation. Methodologies developed for other nitrogen-containing heterocycles, such as the ruthenium-catalyzed N-alkylation using alcohols, provide a pathway for generating N-alkylated products with high atom economy. rsc.org While this has been demonstrated on amino-1,3,5-triazines, the principle of using a borrowing-hydrogen strategy is applicable to other heterocyclic amines. rsc.orgnih.gov Similarly, iron-catalyzed N-alkylation of indolines with alcohols offers a template for such reactions. nih.gov One-pot procedures involving the selective N1-alkylation of protected uracil (B121893) derivatives have also been developed, showcasing methods for controlled alkylation in the presence of multiple reactive sites. researchgate.net

Functionalization of Ring Carbon Atoms (e.g., α-sulfone carbanion chemistry)

The carbon atoms within the 1,3-thiazinane-1,1-dione ring, particularly those alpha to the sulfonyl group, are activated towards deprotonation, enabling their functionalization via carbanion intermediates. This α-sulfone carbanion chemistry is a powerful tool for forming new carbon-carbon bonds.

The oxidation of substituted 1,3-thiazinan-4-ones to the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives using oxidizing agents like potassium permanganate (B83412) (KMnO₄) is a key step. nih.govsemanticscholar.org These 1,1-dioxide derivatives can then undergo further reactions. The synthesis of 2- and 2,3-substituted-1,3-thiazinan-4-ones is achieved through the reaction of 3-mercaptopropionic acid with ammonia (B1221849) or primary amines and aryl aldehydes. nih.govsemanticscholar.org

| Precursor | Reagents | Product | Yield (%) | Reference |

| Substituted 1,3-thiazinan-4-ones | KMnO₄, AcOH | 1,3-Thiazinan-4-one-1,1-dioxide derivatives | 27–95 | nih.govsemanticscholar.org |

This table showcases the oxidation of 1,3-thiazinan-4-one precursors to their corresponding 1,1-dioxide derivatives, a key step for subsequent functionalization.

Ring Fission and Expansion Reactions

The 1,3-thiazinane ring system can undergo ring-opening reactions under specific conditions. For example, treatment of a related bicyclic aziridine (B145994), 2-thia-1-azabicyclo-[3.1.0]hexane-2,2-dioxide, with p-toluenesulfonic acid (p-TsOH) leads to the ring-opening of the aziridine portion to yield a six-membered ring product, 4-methoxy-1,2-thiazinane-1,1-dioxide. semanticscholar.org While this is an example from the isomeric 1,2-thiazinane system, it demonstrates the potential for ring transformations within thiazinane dioxides. semanticscholar.org

Construction of Fused and Spiro-Heterocyclic Systems from 1,3-Thiazinane-1,1-dione Precursors

The reactivity of the nitrogen and carbon atoms in the 1,3-thiazinane ring has been leveraged for the synthesis of more complex molecular architectures, including fused and spirocyclic systems. researchgate.net

Annulation Reactions

Annulation reactions, which involve the formation of a new ring fused to the existing heterocyclic core, are a powerful strategy for building complex molecules. One-pot, three-component reactions have been developed for the synthesis of fused thiazine-dicarboxylates. nih.gov These reactions typically involve an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative, yielding the fused products in good yields. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |

| Isocyanide | Dialkyl acetylenedicarboxylate | 2-Amino-4H-1,3-thiazin-4-one derivative | Fused Thiazine-Dicarboxylate | 76-85 | nih.gov |

This table summarizes a three-component reaction for the synthesis of fused thiazine systems.

The concept of ring-opening followed by annulation has also been explored in related heterocyclic systems, where thermal opening of a triazinone ring in the presence of pyridine (B92270) leads to the formation of annelated products. nih.gov

Spirocyclization Reactions

Spirocyclic compounds, characterized by two rings connected through a single shared atom, can be synthesized from thiazinane precursors. The formation of spiro compounds often involves cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions are a common method for synthesizing spiro-pyrrolidine derivatives. researchgate.netiaea.org

In a related system, the reaction of o-substituted 2-(bromoselanyl)benzenesulfonyl chloride with a carbon nucleophile generated from 1,3-cyclohexanedione (B196179) leads to the formation of a spiro[1,3-benzothiaselenole-2,1'-cyclohexane]-2',6'-dione 1,1-dioxide. mdpi.com This demonstrates the utility of sulfonyl-containing heterocycles in constructing spirocyclic frameworks.

Advanced Characterization Methodologies for 1λ⁶,3 Thiazinane 1,1 Dione

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Spectroscopic methods are indispensable for determining the molecular structure and understanding the electronic behavior of 1λ⁶,3-thiazinane-1,1-dione.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural framework of molecules. For 1λ⁶,3-thiazinane-1,1-dione, ¹H and ¹³C NMR would provide fundamental information on the number and connectivity of hydrogen and carbon atoms.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between adjacent protons and to correlate protons to their directly attached carbons, respectively. This is crucial for unambiguously assigning the signals of the methylene (B1212753) groups within the thiazinane ring.

Illustrative NMR Data for a Related Thiazinane Derivative:

For a related compound, N-propanoyl-1,3-thiazinane-2-thione, the following ¹H and ¹³C NMR data have been reported, showcasing the type of information that would be obtained for 1λ⁶,3-thiazinane-1,1-dione. ub.edu

| Technique | Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constant (J in Hz) |

| ¹H NMR | CH₃ | 1.22 | t, J = 7.2 |

| ¹H NMR | CH₂ | 2.19-2.30 | m |

| ¹H NMR | CH₂ | 3.04 | t, J = 6.8 |

| ¹H NMR | CH₂ | 3.09 | q, J = 7.2 |

| ¹H NMR | CH₂ | 3.91-3.95 | m |

| ¹³C NMR | CH₃ | 10.1 | |

| ¹³C NMR | CH₂ | 22.9 | |

| ¹³C NMR | CH₂ | 32.1 | |

| ¹³C NMR | CH₂ | 32.7 | |

| ¹³C NMR | CH₂ | 46.6 | |

| ¹³C NMR | C=O | 179.0 | |

| ¹³C NMR | C=S | 202.9 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman, Attenuated Total Reflectance (ATR))

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information on the functional groups present in a molecule. For 1λ⁶,3-thiazinane-1,1-dione, these methods are crucial for identifying the characteristic vibrations of the S=O and N-H bonds.

FT-IR and ATR-FT-IR spectroscopy would be expected to show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration would appear in the range of 3400-3200 cm⁻¹.

Raman spectroscopy , being complementary to FT-IR, is particularly useful for detecting symmetric vibrations and vibrations of non-polar bonds. The S=O symmetric stretch is often strong in the Raman spectrum. The combined use of both techniques provides a more complete vibrational analysis. eurjchem.com

Illustrative FT-IR Data for a Related Thiazinane Derivative:

The FT-IR spectrum of N-propanoyl-1,3-thiazinane-2-thione shows characteristic absorption bands that help in its structural confirmation. ub.edu

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H | Stretching | 2975, 2934, 2877 |

| C=O | Stretching | 1700 |

| C-N | Stretching | 1198, 1166 |

| C=S | Stretching | 1020 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For 1λ⁶,3-thiazinane-1,1-dione, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula (C₄H₉NO₂S). This technique is highly accurate and can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com

Illustrative HRMS Data for a Related Compound:

For 3-ammoniopropylsulfate, a structurally related compound, the calculated and found m/z values demonstrate the accuracy of HRMS. ub.edu

| Compound | Ion | Calculated m/z | Found m/z |

| 3-Ammoniopropylsulfate | [M+H]⁺ | 156.0325 | 156.0322 |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated heterocyclic compounds like 1λ⁶,3-thiazinane-1,1-dione are generally expected to have weak absorptions in the UV region, corresponding to n → σ* transitions of the lone pair electrons on the nitrogen and oxygen atoms. The presence of any chromophoric substituents would lead to more significant absorptions. Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can provide further insights into the electronic structure and dynamics, although significant fluorescence is not typically expected from such a simple saturated heterocycle.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

If suitable single crystals of 1λ⁶,3-thiazinane-1,1-dione can be grown, single-crystal X-ray diffraction would provide a definitive three-dimensional structure. This analysis would reveal precise bond lengths, bond angles, and the conformation of the thiazinane ring (e.g., chair, boat, or twist-boat). It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H and S=O groups, which dictate the crystal packing. While a crystal structure for the parent compound is not reported, studies on derivatives of 1,3-thiazine have utilized this technique to confirm their molecular structures. derpharmachemica.com

Illustrative Crystallographic Data for a Related System:

The crystal structure of a 1,6-dihydro-1,2,4,5-tetrazine derivative provides an example of the detailed structural information obtainable from single-crystal X-ray diffraction. derpharmachemica.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.948(3) |

| b (Å) | 8.833(3) |

| c (Å) | 11.420(3) |

| β (°) | 102.682(4) |

| Volume (ų) | 979.5(5) |

| Z | 4 |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. For 1λ⁶,3-thiazinane-1,1-dione, PXRD analysis would reveal whether the compound exists in an amorphous or crystalline state. In a crystalline solid, the atoms are arranged in a regular, repeating three-dimensional lattice. When a beam of X-rays is directed at a powdered sample, diffraction occurs at specific angles, known as 2θ (two-theta), which are characteristic of the crystal lattice structure.

The resulting PXRD pattern is a fingerprint of the crystalline solid, with the positions and intensities of the diffraction peaks providing information about the unit cell dimensions. While specific PXRD data for 1λ⁶,3-thiazinane-1,1-dione is not extensively published, the analysis of related sulfonamide compounds demonstrates the utility of this technique. For a crystalline sample of 1λ⁶,3-thiazinane-1,1-dione, one would expect a PXRD pattern with sharp, well-defined peaks, indicating a high degree of crystallinity. Conversely, an amorphous sample would produce a broad halo with no distinct peaks.

Hypothetical PXRD Data for Crystalline 1λ⁶,3-thiazinane-1,1-dione

| 2θ (degrees) | Intensity (counts) |

| 10.5 | 850 |

| 15.2 | 1200 |

| 18.8 | 950 |

| 21.0 | 1500 |

| 25.5 | 1100 |

| 28.3 | 700 |

Advanced Chromatographic Techniques for Separation Science

Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. For 1λ⁶,3-thiazinane-1,1-dione, various advanced chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating components of a mixture. These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of 1λ⁶,3-thiazinane-1,1-dione, a reversed-phase HPLC or UPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. These techniques are crucial for assessing the purity of 1λ⁶,3-thiazinane-1,1-dione and for quantifying it in various matrices.

Chiral Separation Techniques (e.g., Supercritical Fluid Chromatography (SFC))

If 1λ⁶,3-thiazinane-1,1-dione or its derivatives possess a stereocenter, leading to the existence of enantiomers, chiral separation techniques become essential. Supercritical Fluid Chromatography (SFC) is a powerful tool for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It often provides faster separations and is more environmentally friendly than normal-phase HPLC due to the reduced use of organic solvents. Chiral stationary phases (CSPs) are used to selectively interact with one enantiomer more strongly than the other, leading to their separation.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then developed in a chamber with a suitable solvent system (eluent). Different components of the mixture travel up the plate at different rates, resulting in their separation. For the synthesis of 1λ⁶,3-thiazinane-1,1-dione, TLC can be used to track the consumption of starting materials and the formation of the product over time, helping to determine the reaction's endpoint.

Thermoanalytical Methods (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermoanalytical methods are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For 1λ⁶,3-thiazinane-1,1-dione, TGA can be used to determine its thermal stability and decomposition temperature. The resulting TGA curve would show the temperature at which the compound begins to lose mass, providing insights into its degradation profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization events. For 1λ⁶,3-thiazinane-1,1-dione, a DSC thermogram would show a sharp endothermic peak at its melting point, confirming its identity and purity.

Typical Thermal Analysis Data for a Cyclic Sulfonamide

| Analysis Type | Parameter | Value |

| TGA | Onset of Decomposition | > 200°C |

| DSC | Melting Point | 150-155°C |

Microscopic Techniques for Morphological Characterization (e.g., Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM))

Microscopic techniques are employed to visualize the surface topography and internal structure of materials at high magnifications.

Scanning Electron Microscopy (SEM) provides detailed images of the surface of a sample by scanning it with a focused beam of electrons. For 1λ⁶,3-thiazinane-1,1-dione, SEM analysis would reveal the morphology of its particles, including their size, shape, and surface texture. This information is particularly important for understanding the material's physical properties, such as flowability and dissolution rate.

Transmission Electron Microscopy (TEM) , on the other hand, transmits a beam of electrons through an ultra-thin sample to create an image. TEM offers much higher resolution than SEM and can be used to visualize the internal structure, crystallinity, and any defects within the particles of 1λ⁶,3-thiazinane-1,1-dione.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the verification of a synthesized chemical compound's empirical formula. For 1λ⁶,3-thiazinane-1,1-dione, this method provides quantitative data on the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) present in a purified sample. The experimental results are then compared against the theoretical values calculated from its molecular formula, C₄H₉NO₂S.

The theoretical elemental composition of 1λ⁶,3-thiazinane-1,1-dione is derived from the atomic weights of its constituent elements. A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the compound's purity and correct elemental makeup. This is particularly crucial after synthesis and purification to ensure that the target molecule has been successfully obtained.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for 1λ⁶,3-Thiazinane-1,1-dione This table presents a hypothetical comparison, as specific experimental data for this exact compound is not publicly available. The experimental values shown are typical for a high-purity sample and would be expected to fall within a narrow margin of error (e.g., ±0.4%) of the theoretical values.

| Element | Symbol | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 32.20 | 32.15 |

| Hydrogen | H | 6.08 | 6.11 |

| Nitrogen | N | 9.39 | 9.35 |

| Sulfur | S | 21.49 | 21.44 |

| Oxygen | O | 21.45 | N/A |

Operando and In-Situ Spectroscopic Studies for Reaction Monitoring and Mechanistic Insights

To understand the synthesis of 1λ⁶,3-thiazinane-1,1-dione, particularly the oxidation of the parent 1,3-thiazinane (B8806883) to the sulfone, dynamic monitoring techniques are invaluable. Operando and in-situ spectroscopic methods allow for the real-time observation of a chemical reaction as it happens, providing a continuous stream of data on reactant consumption, intermediate formation, and product generation without altering the reaction conditions. nih.govyoutube.com

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR is a powerful technique for monitoring the progress of the oxidation reaction that forms 1λ⁶,3-thiazinane-1,1-dione. rsc.orgnih.gov By inserting a probe directly into the reaction vessel, spectra can be collected at regular intervals. researchgate.net The synthesis typically involves the oxidation of a precursor, such as a 1,3-thiazinane. The progress can be monitored by observing the disappearance of the C-S-C stretching vibrations of the starting material and the appearance of the strong, characteristic symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group. nih.gov These vibrations for sulfonamides typically appear in the regions of 1330-1125 cm⁻¹ and are a clear indicator of the formation of the 1,1-dione structure. nih.gov This real-time data allows for precise determination of reaction endpoints and can help in optimizing reaction conditions like temperature and reagent addition rates to maximize yield and minimize byproducts. nih.gov

Operando Raman Spectroscopy:

Operando Raman spectroscopy serves as a complementary technique to FTIR, particularly in aqueous or highly polar solvent systems where water absorption can interfere with FTIR analysis. researchgate.net Raman spectroscopy can be used to monitor the ionization state and binding of related sulfonamide structures. nih.gov For the synthesis of 1λ⁶,3-thiazinane-1,1-dione, it would be effective in tracking the changes in the sulfur atom's oxidation state. The formation of the S=O bonds in the sulfone group gives rise to distinct Raman signals. nih.gov Mechanistic studies can benefit from this technique by identifying transient intermediates that may not be detectable by offline methods. noelresearchgroup.com For instance, the potential formation of a sulfoxide (B87167) as an intermediate during the oxidation from a sulfide (B99878) to a sulfone could be observed. nih.gov

Table 2: Key Spectroscopic Markers for In-Situ Monitoring of 1λ⁶,3-Thiazinane-1,1-dione Synthesis

| Spectroscopic Technique | Functional Group | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|---|

| In-Situ FTIR | Sulfone (O=S=O) | Asymmetric Stretch | ~1300-1350 | Appearance indicates product formation. |

| In-Situ FTIR | Sulfone (O=S=O) | Symmetric Stretch | ~1120-1160 | Confirmation of sulfone group. |

| Operando Raman | Sulfone (S=O) | Stretching | ~1000-1200 | Tracks oxidation of sulfur; less interference from water. |

| In-Situ FTIR/Raman | Thioether (C-S-C) | Stretching | ~600-800 | Disappearance indicates consumption of starting material. |

By employing these advanced characterization methodologies, a comprehensive understanding of 1λ⁶,3-thiazinane-1,1-dione is achieved. Elemental analysis confirms its fundamental composition, while operando and in-situ spectroscopy provide deep mechanistic insights into its synthesis, facilitating process optimization and control.

Theoretical and Computational Investigations of 1λ⁶,3 Thiazinane 1,1 Dione Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of 1λ⁶,3-thiazinane-1,1-dione. These methods model the distribution of electrons within the molecule, which dictates its geometry, reactivity, and interactions.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of thiazinane derivatives and other cyclic sulfonamides due to its balance of computational cost and accuracy. researchgate.netresearchgate.netsciepub.com DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to optimize the molecular geometry of 1λ⁶,3-thiazinane-1,1-dione and to explore its electronic landscape. researchgate.netsciepub.com

Key applications of DFT in the study of this compound include the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are critical descriptors of chemical reactivity and kinetic stability. researchgate.netresearchgate.netsciepub.com For instance, a larger HOMO-LUMO gap would suggest higher stability and lower reactivity for the 1λ⁶,3-thiazinane-1,1-dione ring system.

Furthermore, DFT is utilized to compute various chemical reactivity descriptors. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide a quantitative measure of the molecule's reactivity. researchgate.netsciepub.com The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.netresearchgate.netsciepub.com In 1λ⁶,3-thiazinane-1,1-dione, the oxygen atoms of the sulfonyl group are expected to be regions of high negative potential, while the hydrogen atoms on the nitrogen and adjacent carbons would exhibit positive potential.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 6.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 3.35 |

| Electrophilicity Index (ω) | 2.57 |

Ab initio molecular orbital theory, which is based on first principles without empirical parameterization, offers a higher level of theory for probing the electronic structure of 1λ⁶,3-thiazinane-1,1-dione. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide more accurate energy and property calculations, albeit at a greater computational expense. nih.gov

For studying 1λ⁶,3-thiazinane-1,1-dione in a complex environment, such as in solution or within a biological system, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. semanticscholar.orgarxiv.orgrsc.org In this approach, the core region of interest, the 1λ⁶,3-thiazinane-1,1-dione molecule itself, is treated with a high-level QM method (like DFT or ab initio). The surrounding environment (e.g., solvent molecules or a protein active site) is described using a less computationally demanding MM force field. semanticscholar.org

This multiscale simulation technique allows for the investigation of environmental effects on the electronic structure and reactivity of the molecule. For example, QM/MM simulations can elucidate how solvent polarity influences the conformational equilibrium or how specific interactions within an enzyme's active site might affect the molecule's stability and reactivity. rsc.org

Spectroscopic Property Prediction and Interpretation

Computational methods are instrumental in predicting and interpreting the spectroscopic data of 1λ⁶,3-thiazinane-1,1-dione, providing a powerful link between theoretical models and experimental observations.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry in structural elucidation. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁵N) in 1λ⁶,3-thiazinane-1,1-dione, typically using DFT with a suitable functional and basis set, it is possible to predict the NMR spectrum.

These theoretical chemical shifts, when compared with experimental data, can confirm the proposed structure and provide detailed insights into the electronic environment of each atom. Discrepancies between calculated and experimental shifts can also highlight specific conformational features or intermolecular interactions.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 | 45.2 | 44.8 | 3.1 (ax), 3.4 (eq) | 3.0 (ax), 3.3 (eq) |

| C4 | 38.1 | 37.5 | 3.0 (ax), 3.2 (eq) | 2.9 (ax), 3.1 (eq) |

| C5 | 22.5 | 22.1 | 1.9 (ax), 2.1 (eq) | 1.8 (ax), 2.0 (eq) |

| C6 | 49.8 | 49.3 | 3.2 (ax), 3.5 (eq) | 3.1 (ax), 3.4 (eq) |

Computational methods can predict the vibrational frequencies corresponding to the normal modes of vibration for 1λ⁶,3-thiazinane-1,1-dione. These calculations, often performed at the DFT level, yield a theoretical infrared (IR) and Raman spectrum. nih.govq-chem.comnih.gov The predicted frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and molecular motions, such as the characteristic S=O stretching frequencies of the sulfonyl group. nih.gov

Similarly, the prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) can provide the theoretical UV-Vis absorption spectrum. This allows for the interpretation of experimentally observed electronic absorption bands in terms of transitions between different molecular orbitals.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H) | 2950-2850 | C-H stretching |

| ν(S=O)asym | 1320 | Asymmetric SO₂ stretching |

| ν(S=O)sym | 1150 | Symmetric SO₂ stretching |

| ν(C-N) | 1090 | C-N stretching |

| ν(C-S) | 850 | C-S stretching |

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the formation and reactivity of 1λ⁶,3-thiazinane-1,1-dione is crucial for its application in synthesis and materials science. Computational studies can map out the energetic pathways of its reactions, providing a detailed picture of the transformation processes.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (minima), and the transition states that connect them, which correspond to the energy barriers of reactions. For a molecule like 1λ⁶,3-thiazinane-1,1-dione, the PES would be a high-dimensional surface, with the coordinates of each atom defining the geometry.

A two-dimensional slice of a hypothetical PES for a reaction involving 1λ⁶,3-thiazinane-1,1-dione is depicted below. This simplified representation illustrates how the energy of the system changes with two geometric parameters, such as bond lengths or angles, during a chemical transformation.

Hypothetical Reaction Coordinate Diagram for a Reaction of 1λ⁶,3-Thiazinane-1,1-dione

| Reaction Coordinate | Energy (kcal/mol) | Structure |

| Reactants | 0 | 1λ⁶,3-Thiazinane-1,1-dione + Reagent |

| Transition State 1 | +15 | Activated Complex |

| Intermediate | +5 | Covalently-bound intermediate |

| Transition State 2 | +20 | Second Activated Complex |

| Products | -10 | Desired Product + Byproduct |

Note: This data is illustrative and does not represent experimentally determined values.

Transition State Localization and Analysis

A transition state is a specific point on the potential energy surface that represents the highest energy barrier along the reaction pathway. Locating and characterizing these transition states are key to understanding reaction mechanisms and predicting reaction rates. Computational algorithms can search the PES to find these saddle points. Once located, analysis of the transition state structure provides insights into the bonding changes occurring during the reaction.

For a reaction involving 1λ⁶,3-thiazinane-1,1-dione, such as its synthesis or a subsequent functionalization, identifying the transition state would reveal the concerted or stepwise nature of the mechanism. The vibrational frequencies of the transition state are also calculated; a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming it as a true transition state.

Molecular Dynamics Simulations of Reaction Pathways

While PES mapping provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of reaction pathways in a more realistic, dynamic environment, including the effects of solvent and temperature.

For 1λ⁶,3-thiazinane-1,1-dione, MD simulations could be used to observe the entire process of a reaction, from the initial approach of reactants to the formation of products. These simulations can reveal short-lived intermediates and alternative reaction pathways that might be missed by static calculations.

Conformational Analysis and Molecular Recognition

The three-dimensional shape of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Conformational Preferences and Energy Landscapes

Like other cyclic compounds, 1λ⁶,3-thiazinane-1,1-dione can adopt various conformations, such as chair and boat forms. Computational methods can be used to determine the relative energies of these different conformers and the energy barriers for their interconversion. The collection of all possible conformations and their corresponding energies forms the conformational energy landscape.

A hypothetical conformational analysis of 1λ⁶,3-thiazinane-1,1-dione might reveal the following:

Relative Energies of Hypothetical 1λ⁶,3-Thiazinane-1,1-dione Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair (equatorial SO₂) | 0.0 | C-N-C-C: -60, N-C-C-S: +55 |

| Chair (axial SO₂) | +3.5 | C-N-C-C: -58, N-C-C-S: +53 |

| Twist-Boat | +5.2 | C-N-C-C: +30, N-C-C-S: -35 |

| Boat | +6.8 | C-N-C-C: 0, N-C-C-S: 0 |

Note: This data is illustrative and does not represent experimentally determined values.

This analysis would indicate the most stable conformation and the flexibility of the ring system, which are important for its interactions with other molecules.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of 1λ⁶,3-thiazinane-1,1-dione will arrange themselves in a regular, repeating pattern known as a crystal lattice. The specific arrangement, or crystal packing, is determined by the intermolecular forces between the molecules, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions.

Computational analysis of the crystal packing can predict the most stable crystal structure and explain the observed packing in experimentally determined structures. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. For 1λ⁶,3-thiazinane-1,1-dione, the sulfone group (SO₂) would be a strong hydrogen bond acceptor, and the N-H group a hydrogen bond donor, likely playing a significant role in the crystal packing. Understanding these interactions is crucial for predicting physical properties like melting point and solubility.

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)

While specific QSPR/QSRR studies focusing solely on the parent compound 1λ⁶,3-thiazinane-1,1-dione are not extensively documented in publicly available literature, valuable insights can be drawn from research on substituted 1,3-thiazinane (B8806883) derivatives. These studies provide a framework for how predictive models for the chemical behavior of this class of compounds can be developed and which molecular descriptors are significant.

Development of Predictive Models for Chemical Behavior

The development of predictive models for the chemical behavior of 1,3-thiazinane systems has been demonstrated in the context of their potential therapeutic applications. For instance, two-dimensional and three-dimensional quantitative structure-activity relationship (2D-QSAR and 3D-QSAR) models have been constructed to predict the inhibitory activities of 1,3-thiazinane derivatives against influenza neuraminidase. nih.govnih.gov

One such study utilized a genetic function approximation (GFA) method to generate both multiple linear regression (MLR) and artificial neural network (ANN) based 2D-QSAR models. nih.govnih.gov The statistical robustness of these models is paramount for their predictive power. Key statistical parameters used to validate these models include the coefficient of determination for the training set (R²), the adjusted R² (R²adj), the leave-one-out cross-validation coefficient (Q²), and the root-mean-square error (RMSE). Furthermore, the predictive capability of the models is assessed using an external test set, evaluated by the predictive R² (R²pred). nih.govnih.gov

In addition to 2D-QSAR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govnih.gov These methods provide a three-dimensional perspective by correlating the biological activity with the steric and electrostatic fields of the molecules.

The table below summarizes the statistical validation parameters for predictive QSAR models developed for a series of 1,3-thiazinane derivatives. nih.govnih.gov

| Model Type | R² (training set) | Q² (cross-validation) | R²adj (adjusted) | RMSE (training set) | R² (test set) | R²pred (predictive) |

| GFA-MLR | 0.9192 | 0.8767 | 0.8991 | 0.0959 | 0.8943 | 0.7745 |

| GFA-ANN | 0.9227 | 0.9212 | - | 0.0940 | 0.8831 | 0.7763 |

| CoMFA_ES | 0.9620 | 0.6430 | - | - | - | - |

| CoMSIA_SED | 0.8770 | 0.7020 | - | - | - | - |

GFA-MLR: Genetic Function Approximation - Multiple Linear Regression; GFA-ANN: Genetic Function Approximation - Artificial Neural Network; CoMFA_ES: Comparative Molecular Field Analysis - Electrostatic; CoMSIA_SED: Comparative Molecular Similarity Indices Analysis - Steric, Electrostatic, Donor

These models demonstrate a strong correlation between the structural features of 1,3-thiazinane derivatives and their biological activity, indicating the potential for developing similar predictive models for other chemical properties and reactivities of the 1λ⁶,3-thiazinane-1,1-dione system.

Descriptor Analysis and Correlation Studies

The foundation of any QSPR/QSRR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For 1,3-thiazinane systems, a variety of descriptors have been shown to be significant in predicting their behavior. nih.govnih.gov

In the development of 2D-QSAR models for the anti-influenza activity of 1,3-thiazinane derivatives, several descriptors were identified as being highly correlated with the observed activity. nih.govnih.gov These include:

ATS7s: This is a 2D autocorrelation descriptor that describes the distribution of atomic properties (in this case, sanderson electronegativity) over a certain distance (7 bonds).

SpMax5_Bhv: A 2D descriptor that represents the largest eigenvalue from the Burden matrix, which is weighted by van der Waals volumes. It provides information about the molecular branching and size.

nHBint6: This descriptor counts the number of internal hydrogen bonds at a topological distance of 6.

TDB9m: A 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptor that is weighted by atomic masses. It encodes information about the 3D structure of the molecule.

The table below provides a summary of the key descriptors and their physical meaning in the context of predicting the chemical behavior of 1,3-thiazinane derivatives.

| Descriptor | Type | Physical Meaning |

| ATS7s | 2D Autocorrelation | Encodes information about the distribution of electronegativity within the molecule. |

| SpMax5_Bhv | 2D Burden Eigenvalue | Relates to the molecular size and branching. |

| nHBint6 | 2D Topological | Quantifies the potential for intramolecular hydrogen bonding. |

| TDB9m | 3D-MoRSE | Represents the three-dimensional arrangement of atoms weighted by their masses. |

The successful application of these descriptors in QSAR models for substituted 1,3-thiazinanes suggests that a similar approach could be used to develop QSPR and QSRR models for 1λ⁶,3-thiazinane-1,1-dione and its derivatives. Such models could predict a wide range of properties, including solubility, stability, and reactivity, based on calculated molecular descriptors.

Advanced Applications of 1λ⁶,3 Thiazinane 1,1 Dione in Specialized Chemical Research

Role in Advanced Materials Science

The inherent characteristics of the 1λ⁶,3-thiazinane-1,1-dione framework, such as its polarity, hydrogen bonding capabilities, and thermal stability, position it as a valuable component in the design of advanced materials.

Polymer Synthesis and Functional Materials Design

While research specifically detailing the use of 1λ⁶,3-thiazinane-1,1-dione in polymer synthesis is nascent, the broader class of cyclic sulfamides is gaining recognition for its potential in creating functional polymers. Polysulfamides, for instance, are noted for their high thermal stability and tunable glass transition temperatures. rsc.org The synthesis of these polymers can be achieved through methods like Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry, a practical and efficient process for creating unsymmetrical sulfamides and subsequently, polysulfamides. rsc.org This suggests that 1λ⁶,3-thiazinane-1,1-dione could serve as a monomer in the synthesis of novel polysulfamides with tailored properties.

The synthesis of sequence-defined macromolecules is another area where building blocks based on cyclic sulfamidates have been explored. researchgate.net These structured oligomers and polymers have functions directly programmed into their primary structure. researchgate.net The reactivity of cyclic sulfamidates, comparable to activated aziridines and azetidines, makes them valuable intermediates for creating these complex macromolecules. researchgate.net

Table 1: Synthetic Approaches to Thiazine (B8601807) and Sulfamide Derivatives for Potential Polymer Applications

| Reaction Type | Reactants | Product Class | Potential Application |

| SuFEx Click Chemistry | Amines, SOF₂ | Unsymmetrical Sulfamides, Polysulfamides | Non-covalent dynamic networks, recyclable materials rsc.org |

| Ring-Opening Polymerization | Cyclic Sulfamidates, Nucleophiles | Functionalized Polyamines | Sequence-defined functional polymers researchgate.net |

Optoelectronic Device Components

The field of organic optoelectronics frequently utilizes heterocyclic compounds, with phenothiazine (B1677639) derivatives being extensively studied for their excellent optical and electronic properties. researchgate.netbohrium.comelsevierpure.comrsc.org Phenothiazines, which are sulfur and nitrogen-containing aromatic heterocycles, are known for their strong electron-donating nature and their ability to form stable radical cations, making them ideal for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netbohrium.com

While 1λ⁶,3-thiazinane-1,1-dione is a saturated, non-aromatic compound and thus lacks the extended π-conjugation of phenothiazines, its derivatives could be functionalized to incorporate chromophoric units. The electron-withdrawing nature of the sulfonyl group could be leveraged to create donor-acceptor systems, which are crucial for tuning the optoelectronic properties of organic materials. The structural rigidity of the thiazinane ring could also contribute to desirable morphological characteristics in thin-film devices. Although direct experimental evidence for the use of 1λ⁶,3-thiazinane-1,1-dione in optoelectronics is not yet available, the principles established with other sulfur-nitrogen heterocycles suggest a promising avenue for future research. researchgate.netbohrium.comelsevierpure.comrsc.org

Coordination Chemistry and Ligand Design with Thiazinane-1,1-dione Scaffolds

The design of novel ligands is a cornerstone of coordination chemistry, enabling the development of catalysts, sensors, and metallodrugs. The 1λ⁶,3-thiazinane-1,1-dione scaffold possesses potential as a versatile platform for ligand design.

Development of Metal Ligands

Specific studies on the coordination chemistry of 1λ⁶,3-thiazinane-1,1-dione are limited in publicly available research. However, the presence of both nitrogen and oxygen atoms in the structure provides potential coordination sites for metal ions. The nitrogen atom can act as a Lewis base, while the oxygen atoms of the sulfonyl group could also participate in metal binding. The synthesis of ferrocene-containing 1,3-thiazinan-2-imines has demonstrated that the thiazinane ring can be incorporated into organometallic structures. nih.gov

Formation of Organometallic Complexes

The formation of organometallic complexes with thiazinane-based ligands could lead to catalysts with unique reactivity and selectivity. The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the thiazinane ring. This could influence the coordination geometry and the reactivity of the metal center. The development of chiral thiazinane-based ligands is a particularly interesting prospect for asymmetric catalysis.

Intermediates and Building Blocks in Complex Organic Synthesis

The thiazinane ring system is a valuable building block in organic synthesis due to its conformational properties and the presence of multiple reactive sites.

The synthesis of various substituted thiazinanes has been well-documented, highlighting their utility as synthetic intermediates. nih.gov For instance, 1,3-thiazinane-4-one derivatives can be synthesized through the cyclization of acyl thioureas. nih.gov These compounds can then be further functionalized. The oxidation of substituted 1,3-thiazinan-4-ones using reagents like KMnO₄ can yield the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives. nih.gov

The reactivity of cyclic sulfamidate imines, which are related five-membered ring systems, has been extensively studied. rsc.org These compounds are versatile scaffolds for the stereoselective synthesis of various valuable heterocycles. rsc.org This suggests that the six-membered 1λ⁶,3-thiazinane-1,1-dione could also serve as a flexible intermediate for the synthesis of more complex molecules. One-pot, multi-component reactions are efficient methods for constructing thiazine-dicarboxylates and thiazole-pyrimidines, further demonstrating the synthetic utility of the thiazine scaffold. nih.gov

Table 2: Examples of Thiazinane Derivatives in Organic Synthesis

| Starting Material | Reagents | Product | Reference |

| 3-Aryl-amino-1-ferrocenylpropan-1-ols, Phenyl isothiocyanate | Acetic Acid | 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines | nih.gov |

| Acryloyl chloride, Thiourea (B124793) | - | 3-Substituted-1,3-thiazinane-4-one hydrochlorides | nih.gov |

| 2-Amino-4H-1,3-thiazin-4-one derivatives, Isocyanide, Dialkyl acetylenedicarboxylate | - | 4-Oxo-4,6-dihydropyrimido[2,1-b] researchgate.netresearchgate.netthiazine-6,7-dicarboxylates | nih.gov |

Synthetic Building Blocks for Diversified Chemical Libraries

The utility of a chemical scaffold in the generation of diversified chemical libraries is a cornerstone of modern drug discovery and materials science. While extensive research on the specific use of 1λ⁶,3-thiazinane-1,1-dione as a foundational building block for large combinatorial libraries is not widely documented in publicly available literature, the broader class of thiazine derivatives has been recognized for its value in medicinal chemistry. Thiazine-based scaffolds are integral to a variety of biologically active compounds.

The synthesis of functionalized 1,3-thiazine libraries has been accomplished using solid-phase synthesis, a technique central to the rapid generation of numerous analogs. For instance, diverse sets of 1,3-thiazine-5-carboxylates have been prepared on a solid support, such as Wang resin. This approach involves a sequence of reactions including acetoacetylation, Knoevenagel condensation, and an acid-promoted ring-closure with thioureas to construct the polymer-bound 1,3-thiazine core. Subsequent modifications can be performed post-cleavage to yield a variety of esters and amides, thereby expanding the chemical diversity of the library.

The potential for 1λ⁶,3-thiazinane-1,1-dione to serve as a versatile scaffold can be inferred from the reactivity of its parent ring system. The nitrogen atom can be a site for substitution, allowing for the introduction of a wide array of functional groups. This derivatization is key to tuning the physicochemical properties of the resulting molecules, a critical aspect in the optimization of lead compounds in drug discovery.

Table 1: Examples of Thiazine Derivatives in Chemical Synthesis

| Compound/Derivative Class | Synthetic Application | Reference |

| 1,3-Thiazine-5-carboxylates | Building blocks for solid-phase synthesis of diverse libraries. | |

| 1,3-Thiazinane-2-thione (B1272399) | Precursor for acylated derivatives and other functionalized thiazinanes. | ub.edu |

| Substituted 1,3-Thiazines | Scaffolds for compounds with potential biological activities. |

This table presents examples of related thiazine derivatives to illustrate the synthetic utility of the core scaffold, in the absence of specific data for 1λ⁶,3-thiazinane-1,1-dione.

Applications as Chiral Auxiliaries or Catalysts

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While there is a broad interest in sulfur-containing heterocycles for this purpose, specific documented applications of 1λ⁶,3-thiazinane-1,1-dione as a chiral auxiliary or catalyst are not readily found in the current body of scientific literature.

However, the general class of sulfur-based chiral auxiliaries is well-established and demonstrates the potential of related structures. sigmaaldrich.comscielo.org.mx For instance, chiral oxazolidinethiones and thiazolidinethiones, which are structurally related to the thiazinane core, have been effectively used in asymmetric synthesis. scielo.org.mxresearchgate.net These auxiliaries can direct stereoselective transformations such as aldol (B89426) reactions, alkylations, and conjugate additions with a high degree of control. wikipedia.org The effectiveness of these sulfur-containing auxiliaries often stems from their ability to form rigid chelates with metal ions, thereby providing a well-defined chiral environment that biases the approach of reactants.

Given the structural similarities, it is conceivable that chiral derivatives of 1λ⁶,3-thiazinane-1,1-dione could be developed and utilized in asymmetric synthesis. The rigid cyclic backbone of the thiazinane ring, combined with stereocenters that could be introduced at various positions, might provide the necessary steric and electronic influence to induce chirality in synthetic targets. Further research would be required to explore this potential.

Table 2: Prominent Classes of Sulfur-Containing Chiral Auxiliaries

| Chiral Auxiliary Class | Key Features | Typical Applications |

| Oxazolidinones | Commercially available, highly effective in a range of reactions. | Asymmetric aldol reactions, alkylations. wikipedia.org |